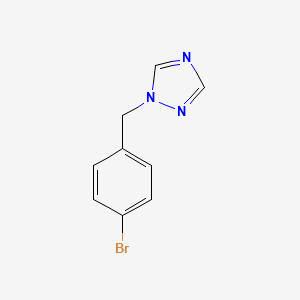

1-(4-Bromobenzyl)-1H-1,2,4-triazole

Overview

Description

1-(4-Bromobenzyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.088. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

α-Glucosidase Inhibition, Antimicrobial and Antioxidant Activities

A study by Menteşe, Ülker, and Kahveci (2015) synthesized 2-(4-bromobenzyl)-1H-benzimidazole derivatives containing 1,2,4-triazole, among others. These compounds displayed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting potential applications in medicinal chemistry and drug development (Menteşe, Ülker, & Kahveci, 2015).

Synthesis and Characterization of Derivatives

Ustabaş et al. (2020) synthesized and characterized a derivative of 1,2,4-triazole, specifically 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one. This compound showed antimicrobial activities, indicating its potential in developing new antimicrobial agents (Ustabaş et al., 2020).

Antimicrobial Activity

Kaneria et al. (2016) focused on synthesizing novel 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives with promising antimicrobial activities against various bacterial and fungal strains. This study contributes to the search for new antimicrobial agents (Kaneria et al., 2016).

Synthesis and Antitumor Activity

Ghammamy and Sedaghat (2013) synthesized an azomethine derivative of triazole, which was further used to form complexes with copper(I) and zinc(II) salts. The study explored the potential antitumor activities of these compounds, highlighting the role of 1,2,4-triazoles in developing new antitumor agents (Ghammamy & Sedaghat, 2013).

Diuretic and Antidiuretic Effects

Kravchenko (2018) investigated 1,2,4-triazole derivatives for their diuretic and antidiuretic effects. This research contributes to the understanding of the bioactivity of these compounds and their potential applications in treating conditions related to fluid balance (Kravchenko, 2018).

Alkylation and Cyanoethylation

Kaldrikyan et al. (2016) explored the reactions of 1,2,4-triazole-3-thiols with various compounds, leading to the formation of new 3-sulfanyl-1,2,4-triazoles. This study contributes to the synthesis of novel compounds with potential biological applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Synthesis and Spectral Features

Srivastava et al. (2016) synthesized and characterized a new triazole compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, using various spectroscopic methods. This research contributes to the development of new triazole compounds with potential biological activity (Srivastava et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as glutathione s-transferase p . This enzyme plays a crucial role in the detoxification of harmful substances in the body.

Mode of Action

The bromobenzyl group could potentially undergo nucleophilic substitution reactions .

Biochemical Pathways

Similar compounds have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Inhibition of this enzyme can play an important role in the treatment of degenerative diseases, such as type-II diabetes mellitus .

Result of Action

Similar compounds have shown antioxidant activities and have been found to be effective against both gram-positive and gram-negative bacteria .

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMRDIDKYYDTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2949433.png)

![4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2949434.png)

![2-(4-fluorophenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2949436.png)

![2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide](/img/structure/B2949437.png)

![5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole](/img/structure/B2949439.png)

![3-(6-{[(2,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2949441.png)

![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)

![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2949444.png)